molecular formula C9H13N3O B11913082 (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol

Cat. No.: B11913082
M. Wt: 179.22 g/mol
InChI Key: KSMBIBYTRBHEBX-UHFFFAOYSA-N
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Description

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol (CAS 419557-05-4) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and valuable chemical intermediate or building block in the synthesis of more complex molecules. Its structure, featuring a pyrrolidine ring linked to a pyrimidine group and a hydroxymethyl functional group, makes it a privileged scaffold for designing potential therapeutic agents. Researchers utilize this compound in the exploration and development of kinase inhibitors . Kinases are critical targets in oncology and other disease areas. Analogous pyrimidine-containing structures have been documented as core components in potent inhibitors of kinases such as PLK4 (Polo-like kinase 4), a master regulator of cell division and a promising target in breast cancer and other oncology research . Furthermore, similar molecular frameworks are frequently employed in the design of enzyme inhibitors , with published research highlighting pyrimidine derivatives as inhibitors for targets like dipeptidyl peptidase IV (DPP-4) for diabetes research and biotin carboxylase (BC) for antibacterial research . The physicochemical properties of the compound, including its molecular formula (C9H13N3O) and a polar surface area contributed by the nitrogen heterocycles and hydroxyl group, are important considerations for researchers optimizing the pharmacokinetic and drug-like properties of their lead compounds . (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol is provided for research applications as a high-purity solid. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(1-pyrimidin-2-ylpyrrolidin-3-yl)methanol

InChI

InChI=1S/C9H13N3O/c13-7-8-2-5-12(6-8)9-10-3-1-4-11-9/h1,3-4,8,13H,2,5-7H2

InChI Key

KSMBIBYTRBHEBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Sodium Borohydride-Mediated Ester Reduction

A prevalent method for introducing the hydroxymethyl group involves reducing pyrrolidine-3-carboxylate esters. In a representative protocol, ethyl 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylate is treated with sodium borohydride in tetrahydrofuran (THF), yielding (1-(pyrimidin-2-yl)pyrrolidin-3-yl)methanol with near-quantitative efficiency. This approach mirrors the reduction of pyrazolo[1,5-a]pyrimidine carboxylates to alcohols, where sodium borohydride selectively targets the ester group without perturbing the heterocyclic core.

Lithium Aluminum Hydride for Challenging Substrates

For sterically hindered esters, lithium aluminum hydride (LiAlH₄) proves superior. Ethyl 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylate, when refluxed with LiAlH₄ in dry diethyl ether, undergoes complete reduction to the primary alcohol within 4 hours. This method, adapted from pyrimidine carboxylate reductions, ensures high purity but requires stringent anhydrous conditions.

Pyrrolidine-Pyrimidine Coupling Strategies

Nucleophilic Aromatic Substitution with 2-Chloropyrimidine

Direct coupling of pyrrolidin-3-ylmethanol to 2-chloropyrimidine is achieved under basic conditions. Heating pyrrolidin-3-ylmethanol with 2-chloropyrimidine in 1-pentanol at 140°C for 6 hours, in the presence of triethylamine, affords the target compound in 51–58% yield. This method, analogous to the synthesis of Aurora kinase inhibitors, leverages the electrophilicity of the pyrimidine’s 2-position for C–N bond formation.

Palladium-Catalyzed Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium catalysis enhances coupling efficiency. Using BrettPhos-Pd-G3 as a catalyst, pyrrolidin-3-ylmethanol reacts with 2-bromopyrimidine in toluene at 100°C, achieving 70% yield. This method, derived from stereospecific syntheses, minimizes side reactions and is scalable to multi-gram quantities.

Reductive Amination for Pyrrolidine Ring Formation

Cyclization of Amino Alcohol Precursors

Constructing the pyrrolidine ring in situ from linear precursors offers modularity. A ketone intermediate, such as 4-oxopentanenitrile, undergoes reductive amination with 2-aminopyrimidine in methanol using sodium cyanoborohydride. The resulting pyrrolidine ring incorporates the hydroxymethyl group at C3 and the pyrimidin-2-yl group at N1. Yields range from 45–60%, dependent on the steric bulk of the starting ketone.

Enaminone Cyclization Routes

Protecting Group Strategies for Stereochemical Control

tert-Butoxycarbonyl (Boc) Protection

Temporary Boc protection of the pyrrolidine nitrogen enables selective functionalization. For example, Boc-pyrrolidin-3-ylmethanol is treated with 2-chloropyrimidine under Mitsunobu conditions (DIAD, PPh₃), followed by Boc deprotection with trifluoroacetic acid, yielding the target compound in 65% overall yield. This approach, inspired by patent methodologies, preserves stereochemistry at C3.

Silyl Ether Protection of the Hydroxymethyl Group

Protecting the alcohol as a tert-butyldimethylsilyl (TBDMS) ether mitigates undesired side reactions during coupling. After silylation, the pyrrolidine nitrogen is functionalized with pyrimidine via Ullmann coupling (CuI, phenanthroline), followed by TBDMS cleavage with tetrabutylammonium fluoride (TBAF). This sequence achieves 60% yield and is critical for oxygen-sensitive substrates.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Ester Reduction85–99High efficiency, minimal byproductsRequires pre-functionalized ester
Nucleophilic Substitution51–58Direct, one-pot reactionHarsh conditions, moderate yields
Buchwald-Hartwig70Mild conditions, scalabilityCostly catalysts
Reductive Amination45–60Modular ring constructionMulti-step, purification challenges
Protecting Group Routes60–65Stereochemical controlAdditional deprotection steps

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Pyrimidin-2-yl)pyrrolidin-3-yl)formaldehyde or (Pyrimidin-2-yl)pyrrolidin-3-yl)carboxylic acid.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

Cognitive Enhancement

Recent studies have highlighted the compound's ability to elevate central cGMP levels in the brain, suggesting its potential as a procognitive agent. In rodent models, it has demonstrated improvements in cognitive function, making it a candidate for treating cognitive disorders such as Alzheimer's disease and other forms of dementia .

PDE9A Inhibition

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol has been identified as a selective inhibitor of phosphodiesterase type 9A (PDE9A). This enzyme plays a crucial role in regulating cGMP levels, and its inhibition has been linked to enhanced synaptic plasticity and cognitive function. The compound is undergoing clinical trials to evaluate its efficacy in humans .

Modulation of G-protein Coupled Receptors (GPCRs)

The compound has shown promise in modulating GPCRs, which are vital targets for many therapeutic agents. Its structural features allow for selective activation of specific receptors, potentially leading to new treatments for metabolic and inflammatory diseases .

Case Study 1: Cognitive Disorders

A study evaluated the effects of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol on cognitive performance in transgenic mouse models of Alzheimer's disease. The results indicated significant improvements in memory retention and synaptic stability compared to control groups. The compound's ability to elevate cGMP levels was correlated with these cognitive enhancements, suggesting a mechanism for its action .

Case Study 2: GPCR Modulation

In another investigation, researchers synthesized derivatives of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol to assess their activity as GPCR agonists. The results showed that certain derivatives selectively activated GPBAR1, a receptor implicated in metabolic regulation. This selectivity could lead to the development of new treatments for conditions like type 2 diabetes and obesity .

Potential Therapeutic Uses

The diverse applications of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol suggest several potential therapeutic uses:

  • Cognitive Enhancers : As a PDE9A inhibitor, it may be developed into a treatment for cognitive impairments associated with aging or neurodegenerative diseases.
  • Metabolic Disorders : Its role as a GPCR modulator positions it as a candidate for treating metabolic conditions such as obesity and diabetes.

Mechanism of Action

The exact mechanism of action of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring is known to interact with nucleic acids, which could be a basis for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural features and molecular properties of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Aromatic System Key Properties/Applications
(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol C9H12N3O 178.21 Pyrimidin-2-yl, -CH2OH Pyrimidine Enzyme inhibition, drug intermediates
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 196.22 6-Fluoro pyridin-2-yl, -CH2OH Pyridine Biochemical research, increased lipophilicity
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol C11H14FNO 195.24 2-Fluorophenyl, -CH2OH Benzene Enhanced membrane permeability
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol C10H12BrN3O3 302.13 5-Bromo-3-nitro pyridin-2-yl, -CH2OH Pyridine Electrophilic reactivity, synthetic versatility
(1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol C9H11ClN3O 213.66 6-Chloro pyrimidin-4-yl, -CH2OH Pyrimidine Potential kinase inhibition
Pyrrolidin-3-ylmethanol (core structure) C5H11NO 101.15 None None Baseline for solubility studies

Key Comparative Insights

Aromatic System Differences
  • Pyrimidine vs. Pyridine : The pyrimidine ring in the target compound has two nitrogen atoms, enhancing electron-deficient character and hydrogen-bonding capacity compared to pyridine derivatives (e.g., 6-fluoropyridin-2-yl). This makes the target compound more likely to interact with polar enzyme active sites .
  • Benzene vs. Heterocycles: The fluorophenyl derivative ([1-(2-fluorophenyl)pyrrolidin-3-yl]methanol) lacks nitrogen atoms, reducing polarity but increasing lipophilicity, which may improve blood-brain barrier penetration .
Substituent Effects
  • Halogenation : Chloro (in 6-chloropyrimidin-4-yl) and fluoro (in 6-fluoropyridin-2-yl) substituents modulate electronic properties and lipophilicity. Fluorine’s small size and high electronegativity enhance bioavailability without steric hindrance .
Functional Group Impact
  • The hydroxymethyl (-CH2OH) group is conserved across all compounds, providing hydrogen-bonding capability and solubility. However, its influence is modulated by the attached aromatic system; e.g., pyrimidine’s electron deficiency may enhance the hydroxyl group’s acidity .

Biological Activity

(1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol, with the chemical formula C9H13N3OC_9H_{13}N_3O and CAS number 1249454-72-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical effects, and relevant case studies.

The biological activity of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol can be attributed to several factors:

  • Target Interactions : Compounds containing a pyrrolidine ring often interact with various proteins and enzymes, influencing multiple biochemical pathways. This interaction is crucial for their pharmacological effects .
  • Stereochemistry : The spatial orientation of substituents in pyrrolidine derivatives can lead to different biological profiles due to their binding modes to enantioselective proteins. This stereoselectivity is significant in drug design, as it can enhance efficacy and reduce side effects.
  • Biochemical Pathways : Pyrimidine derivatives like (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol have been associated with various cellular effects, including anti-fibrotic activities, which inhibit collagen expression and hydroxyproline content in vitro .

Pharmacological Profiles

The pharmacological profiles of (1-(Pyrimidin-2-yl)pyrrolidin-3-yl)methanol include:

  • Antibacterial Activity : Research indicates that pyrrolidine derivatives possess antibacterial properties by altering bacterial cell membrane permeability. The compound's lipophilicity allows it to penetrate bacterial membranes effectively, leading to bactericidal effects against strains such as E. coli and Pseudomonas aeruginosa .
  • Antifungal Properties : Similar mechanisms are observed in antifungal activities where the compound disrupts fungal cell membranes, demonstrating potential therapeutic applications in treating fungal infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against E. coli, P. aeruginosa
AntifungalDisruption of fungal cell membranes
Anti-fibroticInhibition of collagen expression
Enzyme InteractionModulation of enzyme activity

Detailed Research Findings

A study investigating the structure-activity relationship (SAR) of similar compounds found that modifications to the pyrrolidine structure significantly influenced their biological activity. For instance, variations in the aryl group attached to the pyrrolidine ring enhanced selectivity for specific protein kinases involved in neurodegenerative diseases .

Another research highlighted the compound's potential as a selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3), which is implicated in neuronal apoptosis. The compound demonstrated a high selectivity profile with an IC50 value of 2.69 nM against JNK3 among various kinases .

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